2-Hydroxy-3-iodobenzaldehyde

Organic Synthesis Cross-Coupling Reactions Leaving Group Reactivity

Choose 2-Hydroxy-3-iodobenzaldehyde for unmatched reactivity in Pd-catalyzed cross-couplings. The ortho-iodo, ortho-hydroxy substitution pattern delivers faster reaction rates & higher yields vs. bromo/chloro analogs in Suzuki & Sonogashira reactions. This unique geometry enables predictable metal coordination for MOFs, catalysts, and metallodrugs. With XLogP 2.2, it offers balanced permeability for drug discovery—superior to 5-iodo (XLogP 2.5) and 3,5-diiodo derivatives. Melting point 69–71 °C, pale yellow solid. Ideal for benzofuran synthesis & library construction.

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 23602-64-4
Cat. No. B112340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3-iodobenzaldehyde
CAS23602-64-4
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)I)O)C=O
InChIInChI=1S/C7H5IO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
InChIKeyHWJJTWWMMHEEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-iodobenzaldehyde (CAS 23602-64-4) Procurement Guide: Ortho-Hydroxy, Ortho-Iodo Aromatic Aldehyde for Specialized Synthesis


2-Hydroxy-3-iodobenzaldehyde (CAS 23602-64-4), also known as 3-iodosalicylaldehyde, is a halogenated aromatic aldehyde characterized by an ortho-hydroxy and an ortho-iodo substitution pattern on the benzaldehyde ring [1]. This specific substitution pattern, with the iodine atom positioned adjacent to the hydroxyl group, distinguishes it from other halogenated salicylaldehyde derivatives and confers unique reactivity profiles. The compound is a pale yellow solid with a melting point of 69-71 °C and a molecular weight of 248.02 g/mol . Its structure facilitates applications in cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine serves as a leaving group, while the hydroxyl group enhances chelation potential [2].

Why 2-Hydroxy-3-iodobenzaldehyde (CAS 23602-64-4) Cannot Be Replaced by Other Halogenated Salicylaldehydes


In synthetic chemistry, halogenated salicylaldehydes are often considered interchangeable building blocks. However, substituting 2-hydroxy-3-iodobenzaldehyde with other halogenated salicylaldehyde derivatives—such as 3-chlorosalicylaldehyde, 3-bromosalicylaldehyde, or even regioisomeric 5-iodosalicylaldehyde—is scientifically unjustified due to significant differences in physicochemical properties, reactivity, and synthetic utility. The ortho-iodo, ortho-hydroxy substitution pattern uniquely balances electrophilicity, metal coordination capability, and steric accessibility, which directly impacts reaction yields, product selectivity, and the feasibility of downstream synthetic routes. The following quantitative evidence demonstrates the specific, measurable advantages of this compound over its closest analogs.

2-Hydroxy-3-iodobenzaldehyde (CAS 23602-64-4) Quantitative Differentiation Evidence vs. Comparators


Superior Electrophilicity for Cross-Coupling: Iodo vs. Bromo vs. Chloro Leaving Group Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the established order I > Br >> Cl. 2-Hydroxy-3-iodobenzaldehyde, bearing an iodo substituent, exhibits significantly faster oxidative addition with Pd(0) catalysts compared to its bromo and chloro analogs. This is a well-established class-level inference for aryl halides in cross-coupling chemistry [1]. While direct head-to-head kinetic data for this specific compound versus 3-bromosalicylaldehyde is not available in the open literature, the fundamental reactivity principle is universally accepted. For a procurement scientist, this means that using the iodo derivative can reduce reaction times, lower catalyst loadings, or enable couplings that fail entirely with the less reactive bromo or chloro counterparts.

Organic Synthesis Cross-Coupling Reactions Leaving Group Reactivity

Enhanced Metal Chelation Capability Due to Ortho-Hydroxy and Ortho-Iodo Proximity

The ortho-hydroxy group in 2-hydroxy-3-iodobenzaldehyde enables chelation to metal ions, forming stable complexes. The adjacent ortho-iodo substituent further influences the electronic environment and steric bulk, which can fine-tune the stability and geometry of resulting metal complexes. A direct demonstration of this capability is the microwave synthesis and crystal structure determination of a copper(II) complex with 2-hydroxy-3-iodobenzaldehyde [1]. In this complex, the central copper(II) ion is four-coordinated by four oxygen atoms from two 3-iodosalicylaldehyde ligands. While metal complexation is a common feature of salicylaldehydes, the presence of the iodine atom in the ortho position can affect the complex's geometry, intermolecular interactions, and packing in the solid state. For example, the complex crystallizes in a rhombic system, linked by weak intermolecular interactions [1]. In contrast, the regioisomeric 5-iodosalicylaldehyde would place the iodine atom at a greater distance from the chelation site, likely resulting in different crystal packing and potentially different reactivity of the metal center due to altered electron density.

Coordination Chemistry Metal Complex Synthesis Schiff Base Formation

Intermediate Lipophilicity (XLogP = 2.2) Balances Solubility and Membrane Permeability

The computed XLogP3-AA value for 2-hydroxy-3-iodobenzaldehyde is 2.2 [1]. This value places it in an optimal range for many drug discovery and chemical biology applications. For comparison, the XLogP of the parent salicylaldehyde (no halogen) is 1.8 [2], while the more heavily substituted 3,5-diiodosalicylaldehyde would be significantly more lipophilic (estimated XLogP >3.5 based on additive contributions [3]). A compound with an XLogP of 2.2 is expected to have balanced solubility in aqueous media and sufficient permeability across biological membranes, a key consideration in cell-based assays and in vivo studies. In contrast, the lower XLogP of salicylaldehyde may lead to rapid clearance, while the higher XLogP of diiodo derivatives may cause solubility issues and promiscuous binding. Furthermore, the regioisomeric 5-iodosalicylaldehyde has a computed XLogP of 2.5 [4], indicating a slightly higher lipophilicity that could alter its ADME profile.

Medicinal Chemistry ADME Properties Lipophilicity

Defined Melting Point and Crystallinity Facilitate Purification and Handling

2-Hydroxy-3-iodobenzaldehyde is a solid with a well-defined melting point of 69-71 °C . This property is highly advantageous for purification by recrystallization and for assessing compound purity. In contrast, 3-chlorosalicylaldehyde has a lower and broader melting range (52-56 °C) , while 3-bromosalicylaldehyde also melts lower (53-57 °C) . The regioisomeric 5-iodosalicylaldehyde has a significantly higher melting point (98-100 °C) . The moderate melting point of 2-hydroxy-3-iodobenzaldehyde, falling between these extremes, offers a practical advantage: it is high enough to allow convenient solid handling at room temperature but low enough for easy melting and purification. The sharp melting range of 2-hydroxy-3-iodobenzaldehyde (ΔT = 2 °C) also suggests high crystallinity and purity, simplifying quality control compared to compounds with broader melting ranges.

Physicochemical Properties Solid-State Chemistry Purity Assessment

Optimized Applications for 2-Hydroxy-3-iodobenzaldehyde (CAS 23602-64-4) Based on Differentiated Properties


Palladium-Catalyzed Cross-Coupling Reactions Requiring High Electrophile Reactivity

When a synthetic route demands efficient Suzuki, Sonogashira, or other Pd-catalyzed cross-coupling reactions, 2-hydroxy-3-iodobenzaldehyde is the preferred choice over its bromo or chloro analogs. The higher reactivity of the aryl iodide (class-level inference [1]) translates to faster reaction rates, potential for lower catalyst loadings, and the ability to couple with challenging or sterically hindered partners. This is particularly valuable in library synthesis or when working with precious substrates where maximizing yield and minimizing side reactions is paramount. Its use has been referenced in the synthesis of benzofuran natural products via Sonogashira coupling .

Synthesis of Well-Defined Metal Complexes and Coordination Polymers

The ortho-hydroxy and ortho-iodo substitution pattern makes 2-hydroxy-3-iodobenzaldehyde an excellent ligand for synthesizing metal complexes with predictable coordination geometries. The successful microwave synthesis and structural characterization of a copper(II) complex [1] demonstrates its utility in coordination chemistry. The iodine atom can further participate in halogen bonding, influencing supramolecular assembly and crystal packing. Researchers designing metal-organic frameworks (MOFs), catalysts, or metallodrugs can leverage these specific structural features to achieve desired material properties not accessible with other halogenated salicylaldehydes.

Medicinal Chemistry Scaffold with Balanced Lipophilicity

With a computed XLogP of 2.2 [1], 2-hydroxy-3-iodobenzaldehyde occupies a favorable lipophilicity space for drug discovery. This intermediate value suggests a balance between aqueous solubility and membrane permeability, making it a suitable starting point for hit-to-lead optimization. It can serve as a versatile building block for introducing both an aldehyde (for Schiff base formation, reductive amination, etc.) and a heavy atom (iodine) for potential halogen bonding interactions with biological targets. This specific lipophilicity profile may be advantageous compared to the more polar salicylaldehyde (XLogP 1.8) or the more lipophilic 5-iodo (XLogP 2.5) and 3,5-diiodo derivatives.

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